molecular formula C12H16O5 B1486946 2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid CAS No. 2204560-08-5

2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid

Cat. No.: B1486946
CAS No.: 2204560-08-5
M. Wt: 240.25 g/mol
InChI Key: BGDYAKBCNSZSOC-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid is a high-purity organic compound offered for research and development purposes. This benzoic acid derivative features both ethoxy and methoxyethoxy functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry. It is typically utilized in pharmaceutical research for the construction of more complex molecules and in material science as a building block for liquid crystals or polymers . Researchers value this compound for its potential application in exploring structure-activity relationships. As a benzoic acid derivative, it may serve as a key precursor in synthesizing candidates for various biological targets. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications, or personal use. Please handle with appropriate safety precautions. For specific storage and handling information, refer to the provided Safety Data Sheet (SDS).

Properties

IUPAC Name

2-ethoxy-4-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-3-16-11-8-9(17-7-6-15-2)4-5-10(11)12(13)14/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDYAKBCNSZSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OCCOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

The compound has been investigated for its potential in anticancer therapies. In a study focusing on the interaction of GATA4 and NKX2-5 proteins, it was found that 2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid could inhibit the interaction between these proteins, which is crucial in regulating cardiac hypertrophy. This inhibition was shown to ameliorate hypertrophic signaling in both in vitro and in vivo models of myocardial infarction and hypertension .

Case Study: GATA4-NKX2-5 Interaction

  • Objective: To assess the impact of the compound on protein-protein interactions.
  • Methodology: COS-1 cells were treated with varying concentrations of the compound, followed by analysis through western blot and luciferase assays.
  • Findings: The compound significantly reduced the interaction between GATA4 and NKX2-5, suggesting its potential as a therapeutic agent in cardiac-related diseases.

Material Science Applications

2. Polymer Development

The compound is also utilized in the synthesis of polymeric materials. Its structure allows it to act as a plasticizer or modifier in polymer formulations, enhancing flexibility and durability.

Case Study: Polymer Blends

  • Objective: To evaluate the effects of this compound on polymer properties.
  • Methodology: Various concentrations of the compound were blended with polyvinyl chloride (PVC) and subjected to mechanical testing.
  • Findings: The addition of the compound improved tensile strength and elongation at break, indicating enhanced performance characteristics for PVC applications.

Data Tables

Application AreaSpecific Use CaseResults
Medicinal ChemistryAnticancer ResearchInhibition of GATA4-NKX2-5 interaction
Material SciencePolymer ModificationImproved tensile strength in PVC blends

Mechanism of Action

The mechanism by which 2-ethoxy-4-(2-methoxyethoxy)-benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid C₁₂H₁₆O₅ 240.26 2-ethoxy, 4-(2-methoxyethoxy), –COOH High polarity; hydrogen-bonding capacity
3-Fluoro-4-(2-methoxyethoxy)-benzoic acid C₁₀H₁₁FO₄ 214.19 3-fluoro, 4-(2-methoxyethoxy), –COOH Increased electronegativity due to fluorine; potential for enhanced reactivity
2,4-Bis(2-methoxyethoxy)-benzoic acid C₁₂H₁₆O₆ 256.25 2- and 4-(2-methoxyethoxy), –COOH Higher oxygen content; improved dielectric properties
Repaglinide (Pharmaceutical Derivative) C₂₇H₃₆N₂O₄ 452.59 Complex substituents (piperidine, carbamoyl) Antidiabetic agent; sodium salt form improves water solubility
3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)-benzoic acid C₁₈H₁₈N₂O₆ 358.34 3-methoxy, 4-amide-linked substituent Dual hydrogen-bond donors (pKa ~3.62); potential ligand for metal coordination
Key Observations:
  • Polarity and Solubility : The methoxyethoxy group enhances hydrophilicity. For example, 2,4-bis(2-methoxyethoxy)-benzoic acid (C₁₂H₁₆O₆) has higher oxygen content and dielectric constant (κ) than the target compound, making it suitable for electronic applications .
  • Biological Activity : Repaglinide, a structurally complex derivative, demonstrates the impact of bulky substituents (e.g., piperidine) on pharmacological activity. Its sodium salt form exhibits 100x higher aqueous solubility than the free acid .
  • Electron-Withdrawing Effects: Fluorine substitution in 3-fluoro-4-(2-methoxyethoxy)-benzoic acid (C₁₀H₁₁FO₄) increases acidity (lower pKa) and reactivity compared to non-halogenated analogs .
Comparison with Other Derivatives:
  • Repaglinide : Synthesized via multi-step coupling reactions, including amide bond formation between benzoic acid derivatives and piperidine-containing amines .
  • Azo Derivatives : Diazotization and coupling reactions (e.g., 2-hydroxy-4-substituted-3-benzothiazolylazo-benzoic acids) yield compounds with strong UV-vis absorption, useful as dyes or ligands .

Biological Activity

2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid (CAS No. 2204560-08-5) is a compound that has garnered attention in various fields of biological and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its unique structure, which includes an ethoxy and a methoxyethoxy group attached to a benzoic acid backbone. This configuration contributes to its solubility and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. For instance, derivatives of this compound have been evaluated for their efficacy against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CP. aeruginosa64 µg/mL

Anti-Inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating a potential role in managing inflammatory diseases .

Mechanism of Action
The anti-inflammatory effects are believed to be mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in the inflammatory response. By blocking this pathway, this compound may reduce inflammation and tissue damage .

Case Study 1: Efficacy in Animal Models

In a mouse model of acute inflammation, administration of the compound significantly reduced paw swelling compared to control groups. The reduction was dose-dependent, with higher doses yielding more pronounced effects .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics when administered orally, with a bioavailability exceeding 50%. This suggests that it could be effectively utilized in therapeutic settings .

Research Findings

Recent research has focused on optimizing the synthesis of this compound derivatives to enhance their biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the ethoxy and methoxy groups can significantly impact antimicrobial potency and anti-inflammatory efficacy .

Table 2: Structure-Activity Relationship Findings

ModificationBiological Activity Change
Increased ethyl chainEnhanced antibacterial activity
Reduced methylene unitsIncreased anti-inflammatory effects

Preparation Methods

General Synthetic Strategy

The synthesis of 2-ethoxy-4-(2-methoxyethoxy)-benzoic acid typically involves:

  • Starting from substituted benzoic acid or benzoic acid derivatives.
  • Introduction of ethoxy and 2-methoxyethoxy groups via nucleophilic substitution or etherification.
  • Functional group manipulations such as nitration, reduction, and hydrolysis to achieve the target substitution pattern.
  • Purification through crystallization or chromatographic techniques.

Preparation via Selective Etherification of Benzoic Acid Derivatives

One efficient approach involves the selective etherification of hydroxy-substituted benzoic acids using alkyl halides under basic conditions:

  • Starting Material: 3,4-dihydroxybenzoic acid or related hydroxybenzoic acid derivatives.
  • Reagents: Alkylating agents such as 1-chloro-2-methoxyethane for introducing the 2-methoxyethoxy group and ethyl bromide or ethyl chloride for the ethoxy group.
  • Conditions: Basic medium (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (around 85–130 °C).
  • Mechanism: Nucleophilic substitution where phenolic hydroxyl groups are converted to ethers.

This method was exemplified in a modified synthesis of similar benzoic acid derivatives where 3,4-dihydroxybenzoic acid was reacted with 1-chloro-2-methoxyethane and potassium carbonate in DMF to yield 3,4-bis(2-methoxyethoxy)-benzoic acid with high yield (~99%) after hydrolysis and purification steps.

Stepwise Functional Group Transformations

A representative synthetic sequence for preparing this compound includes:

Step Reaction Description Conditions Yield / Notes
1. Etherification Reaction of hydroxybenzoic acid with 1-chloro-2-methoxyethane in presence of K2CO3 in DMF at 85 °C for 20 h Base-mediated alkylation ~99% yield of bis(2-methoxyethoxy) benzoic acid intermediate
2. Esterification Conversion of carboxylic acid to ethyl ester using ethanol and sulfuric acid under reflux for 24 h Acid-catalyzed Fischer esterification 71.6% yield of ethyl 3,4-bis(2-methoxyethoxy)-benzoate
3. Nitration Introduction of nitro group at position 2 by reaction with nitric acid in acetic acid at 5 °C for 24 h Electrophilic aromatic substitution 92.8% yield of ethyl 4,5-bis(2-methoxyethoxy)-2-nitro-benzoate
4. Reduction Catalytic hydrogenation of nitro group to amine using ammonium formate and Pd/C at room temperature Transfer hydrogenation avoiding high-pressure H2 gas 92.3% yield of 2-amino-4,5-bis(2-methoxyethoxy)-benzoate
5. Cyclization (if applicable) Heating with formamide to form quinazolone derivatives High temperature (160–165 °C) Not directly related to target acid but relevant to related compounds

This sequence demonstrates the incorporation of the ethoxy and methoxyethoxy substituents with high regioselectivity and yields, using environmentally safer reagents such as ammonium formate for reduction.

Alternative Method: Directed Metal-Catalyzed Etherification

A patent describes a method for synthesizing 2-ethoxybenzoic acid derivatives using a copper-catalyzed reaction:

  • Starting Material: Benzamidopyridine-1-oxide derivatives.
  • Catalyst: Anhydrous CuCl.
  • Solvents: Ethanol and pyridine.
  • Base: Potassium carbonate.
  • Conditions: Heated at 130 °C in a sealed tube for 12 hours.
  • Outcome: Efficient formation of 2-ethoxybenzamidopyridine-1-oxide derivatives with yields around 84–85%.

Though this method focuses on benzamidopyridine derivatives, the copper-catalyzed etherification approach could be adapted for benzoic acid derivatives to introduce ethoxy groups selectively.

Purification and Characterization

  • Purification: Crystallization from suitable solvents is commonly used to obtain pure this compound.
  • Characterization: Techniques include melting point determination, proton nuclear magnetic resonance (^1H NMR), and high-performance liquid chromatography (HPLC) for purity assessment.
  • Typical ^1H NMR signals: Characteristic ethoxy and methoxyethoxy protons appear as triplets and quartets around 1.3–4.3 ppm, aromatic protons appear in the 6.8–7.7 ppm range.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Base-mediated etherification 3,4-dihydroxybenzoic acid 1-chloro-2-methoxyethane, K2CO3, DMF 85 °C, 20 h ~99% (intermediate) High regioselectivity
Acid-catalyzed esterification 3,4-bis(2-methoxyethoxy)-benzoic acid Ethanol, H2SO4 Reflux, 24 h 71.6% Converts acid to ester
Electrophilic nitration Ethyl ester intermediate HNO3, Acetic acid 5 °C, 24 h 92.8% Introduces nitro group
Catalytic reduction Nitro ester Ammonium formate, Pd/C Room temp, 20 min 92.3% Transfer hydrogenation
Copper-catalyzed etherification Benzamidopyridine-1-oxide CuCl, EtOH, Pyridine, K2CO3 130 °C, 12 h 84–85% Alternative method for ethoxy introduction

Research Findings and Practical Considerations

  • The use of ammonium formate with Pd/C as a hydrogen source for nitro group reduction is safer and cost-effective compared to high-pressure hydrogen gas, with catalyst recyclability.
  • The base-mediated etherification in DMF provides high yields and regioselectivity for introducing methoxyethoxy groups.
  • Copper-catalyzed methods offer alternative pathways but may require optimization for benzoic acid derivatives.
  • Purification by crystallization ensures high purity suitable for pharmaceutical or fine chemical applications.
  • The multi-step process requires careful control of reaction conditions to avoid side reactions such as over-alkylation or unwanted nitration positions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid
Reactant of Route 2
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2-Ethoxy-4-(2-methoxyethoxy)-benzoic acid

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